Mitochondrial Genome Fragmentation: Unique Induction of Respiration-Deficient Mutants Compared to Ionophore A23187
In a direct comparative study with the divalent cation ionophore A23187, Oleficin demonstrated a unique ability to convert both growing and resting Saccharomyces cerevisiae cells into respiration-deficient cytoplasmic petite (rho⁻/rho⁰) mutants, a phenomenon arising from the fragmentation of the mitochondrial genome. In contrast, while A23187 also selectively inhibited yeast growth on non-fermentable substrates, it did not produce these respiration-deficient mutants [1]. Both compounds preferentially targeted the mitochondrial inner membrane without acting as ionophores at the plasma membrane in this model [1].
| Evidence Dimension | Induction of Respiration-Deficient Mutants |
|---|---|
| Target Compound Data | Induced cytoplasmic petite mutants (converted both growing and resting cells) |
| Comparator Or Baseline | A23187 (Calcimycin): Did not produce respiration-deficient mutants |
| Quantified Difference | Qualitative difference in mutagenic outcome (Mitochondrial genome fragmentation vs. No fragmentation) |
| Conditions | Saccharomyces cerevisiae (intact yeast cells), growth on non-fermentable substrates |
Why This Matters
This unique genotoxic effect on mitochondrial DNA establishes Oleficin as a specific tool for studying mitochondrial genome maintenance and distinguishes it from other mitochondrial ionophores for experimental procurement.
- [1] Kováč L, Poliachová V, Horváth I. Ionophores and intact cells. II. Oleficin acts on mitochondria and induces disintegration of the mitochondrial genome in yeast Saccharomyces cerevisiae. Biochim Biophys Acta. 1982;721(4):349-356. View Source
